molecular formula C11H13BrN2O B3167911 1-(2-Bromobenzoyl)piperazine CAS No. 926202-11-1

1-(2-Bromobenzoyl)piperazine

Cat. No.: B3167911
CAS No.: 926202-11-1
M. Wt: 269.14 g/mol
InChI Key: KCWFPIOGBLGNHO-UHFFFAOYSA-N
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Description

“1-(2-Bromobenzoyl)piperazine” is a compound with the molecular formula C11H13BrN2O and an average mass of 269.138 Da . It is a derivative of piperazine, a common nitrogen heterocycle used in drug discovery .

Scientific Research Applications

  • Pharmacological Applications :

    • Antifungal Activity : Compounds synthesized from benzimidazole, benzotriazole, and aminothiazole, involving reactions with bromoalkanes and piperazine, showed significant antifungal activities, particularly against species like Candida and Aspergillus (Khabnadideh et al., 2012).
    • Antibacterial Properties : Novel 1,4-Disubstituted Piperazines have shown potent antibacterial agents against resistant strains of Staphylococcus aureus (Shroff et al., 2022).
    • Neuropharmacological Effects : 1-(p-Bromobenzoyl)-piperazine-2,3-dicarboxylic acid exhibited effects in the cochlea, suggesting a potential role in auditory nerve activity modulation (Puel et al., 1989).
  • Chemical Synthesis and Characterization :

    • Synthesis of Piperazine Derivatives : Research on synthesizing novel piperazine derivatives, including those with bromobenzoyl groups, has been extensive, focusing on their potential as therapeutic agents (Babu et al., 2015).
    • Crystallographic Studies : The crystal structure and absolute configuration of a p-bromobenzoyl derivative related to dopamine agonists were determined, offering insights into molecular conformations (Ahmed & Bagli, 1982).
  • Potential in Disease Management :

    • Cancer Cell Cytotoxicity : Certain 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cytotoxic activities against various cancer cell lines, highlighting their potential in cancer treatment (Yarim et al., 2012).
  • Other Therapeutic Applications :

    • Anticonvulsant Activity : Piperazine derivatives such as 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid demonstrated anticonvulsant properties in rodent models of epilepsy, indicating their potential use in neurological disorders (Chapman et al., 1985).

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives, including “1-(2-Bromobenzoyl)piperazine”.

Biochemical Analysis

Biochemical Properties

1-(2-Bromobenzoyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and toxins . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes such as cell proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as neurotoxicity and gastrointestinal disturbances . Studies have shown that the threshold for toxic effects varies between species, with some animals being more sensitive to the compound than others . It is important to carefully monitor the dosage and duration of exposure to this compound to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate their excretion from the body . The enzymes involved in these metabolic pathways include cytochrome P450 and various transferases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in drug resistance and distribution . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting of this compound to these compartments is often mediated by specific targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

(2-bromophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWFPIOGBLGNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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